molecular formula C13H16N2OS B2950683 N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine CAS No. 107415-56-5

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine

Cat. No.: B2950683
CAS No.: 107415-56-5
M. Wt: 248.34
InChI Key: CPSSYNIAVMTWFG-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxyphenyl group attached to the nitrogen atom and two methyl groups at the 4 and 5 positions of the thiazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxyaniline with 2-bromo-4,5-dimethylthiazole under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-ethoxyaniline attacks the bromine atom of 2-bromo-4,5-dimethylthiazole, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as conductive polymers or dyes.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.

    4-ethoxyphenyl)acetamide: Another compound with similar structural features but different functional groups.

Uniqueness

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine is unique due to the presence of both the ethoxyphenyl and dimethylthiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-4-16-12-7-5-11(6-8-12)15-13-14-9(2)10(3)17-13/h5-8H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSSYNIAVMTWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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